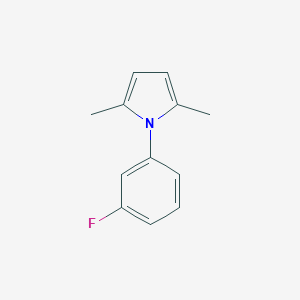
1-(3-Fluorophenyl)-2,5-dimethylpyrrole
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2,5-dimethylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom The presence of a fluorophenyl group at the 1-position and methyl groups at the 2 and 5 positions makes this compound unique
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-2,5-dimethylpyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved given the compound’s structure .
Result of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, have been associated with various biological activities .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Cellular Effects
1-(3-Fluorophenyl)-2,5-dimethylpyrrole has been observed to exert various effects on different types of cells and cellular processes. In hepatic stellate cells, for instance, this compound has been shown to inhibit cell proliferation and reduce the expression of type I and III collagen, which are key components in the development of hepatic fibrosis . This suggests that this compound may have therapeutic potential in treating liver diseases. Furthermore, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism, indicating its broad impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. For instance, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and collagen expression in hepatic stellate cells . These findings suggest that the compound’s effects may persist over time, potentially leading to long-term changes in cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with 2,5-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)pyrrole: Lacks the methyl groups at the 2 and 5 positions, resulting in different chemical properties and reactivity.
1-(3-Fluorophenyl)piperazine: Contains a piperazine ring instead of a pyrrole ring, leading to distinct biological activities.
Uniqueness: 1-(3-Fluorophenyl)-2,5-dimethylpyrrole is unique due to the combined presence of the fluorophenyl group and the methyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for designing new molecules with tailored biological activities and material properties.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMMKRHLWEHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406334 | |
| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146135-21-9 | |
| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


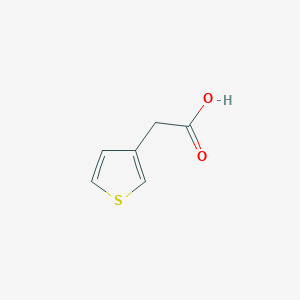

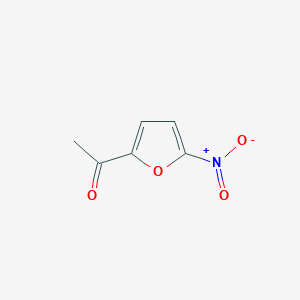
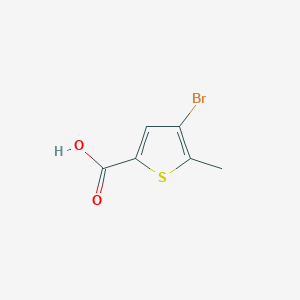
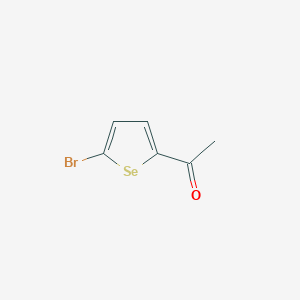
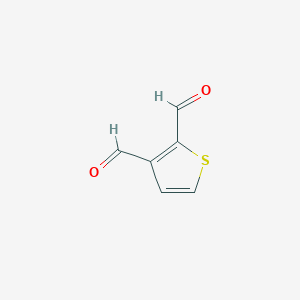
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
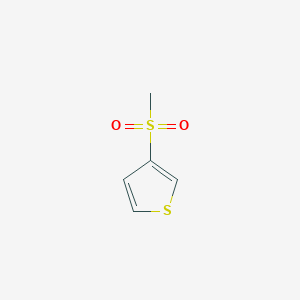

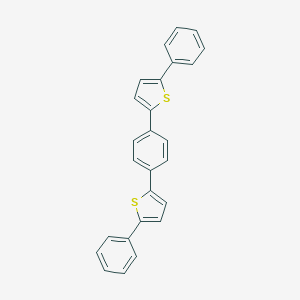


![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
![(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B186605.png)
